4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile
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Overview
Description
“4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” is a derivative of quinoline, a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of extensive research. Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of thiazolidinones and thiazolidines . They have also been used in the synthesis of pyrazole tethered quinolines .Scientific Research Applications
Antimicrobial Applications
One significant area of research application for compounds related to 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile is in the development of antimicrobial agents. A study synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, including structures with close relation to the compound , demonstrated potential antimicrobial properties. These synthesized compounds were screened for antibacterial and antifungal activities, indicating their relevance in designing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Antiproliferative and Anticancer Applications
Another critical application is in the field of cancer research. Studies on N-methylated benzimidazoles and tetracyclic benzimidazo[1,2-a]quinolines, which share structural motifs with this compound, have shown promising antiproliferative activity. These compounds were evaluated against human cancer cells, revealing selective activity against specific cancer cell lines, indicating their potential as leads in cancer therapy development (Perin, Škulj, Martin‐Kleiner, Kralj, & Hranjec, 2020).
Organic Synthesis and Catalysis
The compound and its derivatives also find application in organic synthesis and catalysis. For instance, the synthesis of 4-aminoquinolines and the N-to-C rearrangement to quinolin-4-ylmethanesulfonamides is a process that underscores the compound's utility in creating new chemical entities. This methodology has been employed in the synthesis of antimalarial agents, demonstrating the compound's role in developing therapeutic agents (Oh, Kim, & Park, 2017).
Fluorescence Applications
Research into developing the {M(CO)3}^+ core for fluorescence applications highlights the utility of derivatives of this compound in the field of imaging and diagnostics. Complexes synthesized with benzimidazole, quinoline, and tryptophan derivatives, akin to the structure of interest, have shown potential in fluorescence imaging, which could be instrumental in biological and medical research (Wei, Babich, Ouellette, Zubieta, 2006).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including acting as microtubule-targeted agents (mtas) .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit the growth of endothelial cells , which could potentially be a mode of action for this compound.
Biochemical Pathways
For instance, some quinoline derivatives have been reported to inhibit the Werner (WRN) helicase, which plays a crucial role in DNA repair and replication .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer and antibacterial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Future Directions
Quinoline derivatives continue to be a subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it’s expected that “4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” and similar compounds will continue to be a focus of future research.
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZAVWZBQDRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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